molecular formula C13H20ClNO2 B2625450 2-(Butyl(methyl)amino)-2-phenylacetic acid hydrochloride CAS No. 1956306-26-5

2-(Butyl(methyl)amino)-2-phenylacetic acid hydrochloride

Cat. No.: B2625450
CAS No.: 1956306-26-5
M. Wt: 257.76
InChI Key: UXVYSCRINJZQQE-UHFFFAOYSA-N
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Description

2-(Butyl(methyl)amino)-2-phenylacetic acid hydrochloride is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butyl(methyl)amino)-2-phenylacetic acid hydrochloride typically involves the reaction of butylamine and methylamine with phenylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Butyl(methyl)amino)-2-phenylacetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.

Scientific Research Applications

2-(Butyl(methyl)amino)-2-phenylacetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Butyl(methyl)amino)-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butylamino)-2-phenylacetic acid hydrochloride
  • 2-(Methylamino)-2-phenylacetic acid hydrochloride
  • 2-(Ethyl(methyl)amino)-2-phenylacetic acid hydrochloride

Uniqueness

2-(Butyl(methyl)amino)-2-phenylacetic acid hydrochloride is unique due to its specific combination of butyl and methyl groups attached to the amino functionality. This structural feature may confer distinct chemical and biological properties compared to similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

2-[butyl(methyl)amino]-2-phenylacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-3-4-10-14(2)12(13(15)16)11-8-6-5-7-9-11;/h5-9,12H,3-4,10H2,1-2H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVYSCRINJZQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(C1=CC=CC=C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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